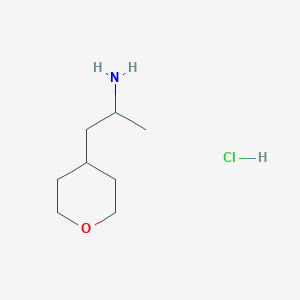

1-(Oxan-4-yl)propan-2-amine hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a distinctive organic compound characterized by its unique structural architecture that combines an oxane ring system with a propan-2-amine moiety. The compound's chemical identity is established through multiple nomenclature systems, reflecting its structural complexity and the various approaches used in organic chemistry for systematic naming conventions.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanamine hydrochloride, which precisely describes the structural arrangement of atoms within the molecule. This nomenclature specifically identifies the tetrahydro-2H-pyran ring system, commonly referred to as the oxane ring, and its connection to the propanamine backbone. The compound is also recognized under the alternative systematic name 2-(oxan-4-yl)propan-2-amine, which reflects a different numbering convention but describes the same molecular structure.

The chemical's registry number, established by the Chemical Abstracts Service, is 857177-23-2, providing a unique identifier that facilitates database searches and regulatory documentation. The molecular formula is represented as C8H18ClNO, indicating the presence of eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the hydrochloride salt form. The molecular weight has been determined to be 179.69 grams per mole, a value that reflects the contribution of both the organic base and the hydrochloride counterion.

The structural representation through International Chemical Identifier notation provides additional precision in chemical identity. The InChI code for this compound is 1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H, which encodes the complete structural information including stereochemistry and connectivity. The corresponding InChI Key, WRDHCSRNQXUDMV-UHFFFAOYSA-N, serves as a condensed representation that facilitates rapid database searches and structural comparisons.

Table 1: Chemical Identity Parameters of this compound

The structural architecture of this compound features a tetrahydrofuran ring system, technically termed an oxane ring, which provides a six-membered saturated heterocyclic foundation to the molecule. This oxane ring is connected through a methylene bridge to a propan-2-amine functional group, creating a bifunctional molecule that combines the properties of both cyclic ethers and primary amines. The hydrochloride salt formation significantly enhances the compound's water solubility and chemical stability, making it particularly suitable for various synthetic applications and biological studies.

The classification of this compound within organic chemistry taxonomy places it primarily within the categories of amines and cyclic ethers. This dual classification reflects the compound's ability to participate in chemical reactions characteristic of both functional groups, thereby expanding its utility in synthetic organic chemistry applications. The presence of the oxane ring imparts specific conformational constraints that influence the molecule's three-dimensional structure and subsequent biological activity.

Historical Context in Organic Chemistry Research

The development of this compound and related oxane-containing amine compounds represents a significant advancement in the broader historical context of heterocyclic chemistry and organic synthesis methodologies. The evolution of synthetic approaches to such complex molecular architectures reflects decades of progress in understanding both fundamental reaction mechanisms and practical synthetic strategies that enable the construction of pharmaceutically relevant molecules.

The historical significance of oxane ring systems in organic chemistry can be traced to early investigations into tetrahydropyran derivatives, which emerged as important structural motifs in natural product chemistry and synthetic methodology development. The systematic study of six-membered oxygen-containing heterocycles gained momentum throughout the twentieth century as researchers recognized their prevalence in biologically active natural products and their utility as synthetic intermediates in complex molecule construction.

The synthetic methodology for constructing this compound typically involves sophisticated multi-step reaction sequences that demonstrate the advancement of modern organic synthesis techniques. These synthetic approaches commonly employ the reaction of oxan-4-yl derivatives with propan-2-amine precursors, often utilizing oxan-4-yl chloride as a key intermediate in the presence of basic catalysts such as triethylamine. The development of such methodologies represents the culmination of extensive research into nucleophilic substitution reactions, heterocyclic chemistry, and amine synthesis strategies.

The historical evolution of synthetic strategies for oxane-containing compounds has been significantly influenced by advances in retrosynthetic analysis, a systematic approach to synthesis design developed by Elias James Corey. This methodological framework has enabled chemists to approach complex molecular targets like this compound through strategic bond disconnection analysis, leading to more efficient and practical synthetic routes. The application of retrosynthetic principles to heterocyclic amine synthesis has resulted in the development of convergent synthetic strategies that minimize the number of synthetic steps while maximizing overall yields.

Table 2: Historical Development of Key Synthetic Methodologies Relevant to Oxane-Amine Synthesis

| Methodology | Development Period | Key Contribution | Relevance to Target Compound |

|---|---|---|---|

| Nucleophilic Substitution Reactions | 1930s-1950s | Mechanistic understanding of substitution at sp3 centers | Direct application in oxan-4-yl chloride reactions |

| Heterocyclic Ring Formation | 1940s-1960s | Development of cyclization strategies | Foundation for oxane ring construction |

| Retrosynthetic Analysis | 1960s-1970s | Systematic approach to synthesis planning | Strategic design of convergent synthetic routes |

| Amine Protection/Deprotection | 1970s-1980s | Selective manipulation of amine functionality | Critical for multi-step synthesis |

| Automated Synthesis | 2000s-present | Flow chemistry and automated platforms | Modern production methodologies |

The industrial production of compounds like this compound has benefited significantly from advances in process chemistry and continuous flow reactor technology. These developments represent a historical shift from traditional batch processing to more efficient continuous manufacturing processes that offer improved control over reaction conditions, enhanced safety profiles, and increased overall productivity. The implementation of continuous flow reactors has proven particularly advantageous for the synthesis of amine-containing compounds, where precise temperature control and efficient mixing are critical for achieving high yields and purity.

Contemporary synthetic approaches to this compound also reflect the influence of green chemistry principles, which have gained prominence in organic synthesis over the past two decades. These principles emphasize the development of synthetic methodologies that minimize waste generation, reduce the use of hazardous reagents, and improve overall process efficiency. The optimization of reaction conditions for oxane-amine synthesis has been guided by these considerations, leading to the development of more environmentally sustainable synthetic protocols.

Academic Significance in Medicinal Chemistry

The academic significance of this compound in medicinal chemistry stems from its unique structural features that position it as a valuable scaffold for drug discovery and development programs. The compound's bifunctional nature, combining an oxane ring system with an amine functional group, provides multiple sites for molecular recognition and interaction with biological targets, making it an attractive starting point for structure-activity relationship studies and lead compound optimization.

Research investigations into the biological activity of this compound have revealed its potential for interaction with various biomolecular targets, particularly proteins and cellular receptors. The mechanism of action studies suggest that the compound may function as either an agonist or antagonist at specific receptor sites, depending on the structural context and target protein involved. These findings have significant implications for understanding how small molecule modulators can influence cellular signaling pathways and physiological processes.

The structural similarity of this compound to other bioactive compounds has generated considerable interest in its potential therapeutic applications. Preliminary research suggests that the compound may exhibit significant biological activity due to its ability to mimic or interfere with endogenous signaling molecules. This structural mimicry is particularly relevant in the context of neuropharmacology and metabolic regulation, where small molecule modulators can have profound effects on physiological function.

Table 3: Research Applications of this compound in Medicinal Chemistry

| Research Area | Application | Potential Mechanism | Research Status |

|---|---|---|---|

| Receptor Binding Studies | Molecular target identification | Competitive binding assays | Ongoing investigation |

| Enzyme Interaction Studies | Catalytic site modulation | Nucleophilic substitution mechanisms | Preliminary findings |

| Structure-Activity Relationships | Lead compound optimization | Molecular recognition studies | Active research area |

| Cellular Signaling | Pathway modulation | Receptor agonist/antagonist activity | Under investigation |

| Drug Development | Pharmaceutical intermediate | Building block for complex molecules | Industrial application |

The compound's utility as a building block in complex molecule synthesis has made it particularly valuable in the construction of pharmaceutically relevant molecules. The presence of both the oxane ring and the amine functional group provides multiple points for chemical modification, enabling medicinal chemists to systematically explore structure-activity relationships through targeted molecular modifications. This versatility has led to its incorporation into various drug discovery programs where researchers seek to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Research into the interaction of this compound with specific enzyme systems has revealed its potential for modulating catalytic activity through direct binding interactions. These studies have employed sophisticated biochemical assays to characterize the compound's effects on enzyme kinetics and substrate binding affinity. The results of these investigations have provided valuable insights into the molecular basis of enzyme-inhibitor interactions and have informed the design of more potent and selective enzyme modulators.

The academic significance of this compound extends to its role in advancing our understanding of molecular recognition principles in biological systems. Studies examining the binding interactions between this compound and various protein targets have contributed to the broader knowledge base regarding how small molecules achieve selectivity for specific biological targets. These investigations have employed advanced spectroscopic techniques, X-ray crystallography, and computational modeling approaches to elucidate the molecular details of protein-ligand interactions.

Contemporary research programs have also focused on the potential of this compound as a chemical probe for studying cellular processes and biological pathways. The compound's ability to interact with multiple molecular targets makes it useful for investigating complex biological systems where multiple signaling pathways may be involved. These studies have contributed to our understanding of how small molecule modulators can be used to dissect complex biological processes and identify new therapeutic targets.

Properties

IUPAC Name |

1-(oxan-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDHCSRNQXUDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxane Ring

The oxane ring (a six-membered ether ring) is a key structural element in 1-(Oxan-4-yl)propan-2-amine hydrochloride. Its synthesis is commonly achieved via intramolecular cyclization reactions:

- Cyclization of 1,5-Dihalopentane: The oxane ring can be formed by treating 1,5-dihalopentane with a suitable base, which induces nucleophilic substitution and ring closure to yield the tetrahydropyran structure. This method is widely used because it allows for control over ring size and substitution pattern.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,5-dihalopentane + base (e.g., NaH, K2CO3) | Intramolecular cyclization to oxane ring |

- Alternative Approaches: Other methods include acid-catalyzed cyclization of hydroxyalkyl precursors or epoxide ring-opening reactions to form the oxane ring system.

Introduction of the Propan-2-amine Group

After constructing the oxane ring, the propan-2-amine substituent is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution: The oxane intermediate bearing a suitable leaving group (e.g., halide or tosylate) at the 4-position undergoes substitution with an amine precursor such as isopropylamine or an equivalent amine source.

Reductive Amination: Alternatively, a ketone or aldehyde functionalized oxane intermediate can be reacted with ammonia or a primary amine under reductive amination conditions using reducing agents like sodium cyanoborohydride or hydrogenation catalysts to install the propan-2-amine moiety.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | Oxane intermediate + amine precursor, solvent (e.g., ethanol), heat | Nucleophilic substitution to form 1-(Oxan-4-yl)propan-2-amine |

Formation of the Hydrochloride Salt

The free base amine is converted into its hydrochloride salt to improve stability, solubility, and handling:

- Treatment of the free amine with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether, ethanol) leads to precipitation or crystallization of the hydrochloride salt.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3 | 1-(Oxan-4-yl)propan-2-amine + HCl (gas or solution) | Formation of this compound salt |

Industrial Scale Preparation Considerations

In industrial production, the synthesis is optimized for yield, purity, and scalability:

Continuous Flow Reactors: Used for the cyclization step to maintain consistent reaction conditions and steady supply of the oxane intermediate.

Automated Systems: Employed for nucleophilic substitution to precisely control temperature, reagent addition, and reaction time.

Efficient Mixing: Large reactors with efficient mixing ensure complete conversion during hydrochloride salt formation.

| Process Stage | Industrial Technique | Benefit |

|---|---|---|

| Oxane ring formation | Continuous flow cyclization | Consistent quality, scalability |

| Amine introduction | Automated nucleophilic substitution | Precise control, reproducibility |

| Salt formation | Large-scale acid treatment | Complete conversion, purity |

Reaction Types and Reagents Summary

| Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | 1,5-dihalopentane + base (NaH, K2CO3) | Forms oxane ring |

| Nucleophilic Substitution | Amine precursor (e.g., isopropylamine), solvent, heat | Introduces propan-2-amine group |

| Hydrochloride Formation | HCl in solvent (ether, ethanol) | Converts amine to stable hydrochloride salt |

| Oxidation | Potassium permanganate, chromium trioxide | Can modify oxane derivatives |

| Reduction | Lithium aluminum hydride | Reduces amine or other functional groups |

Research Findings and Data

The cyclization step is highly dependent on the choice of base and solvent, with stronger bases like sodium hydride providing higher yields of the oxane ring.

Nucleophilic substitution efficiency improves with elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF).

Hydrochloride salt formation is typically quantitative, with the salt exhibiting improved thermal stability and crystallinity compared to the free amine.

Oxidation and reduction reactions on the compound enable further functionalization, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-yl ketones or aldehydes.

Reduction: Reduction reactions can convert the oxan-4-yl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxan-4-yl ketones, oxan-4-yl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Oxan-4-yl)propan-2-amine hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its reactivity can be exploited to create derivatives that may have enhanced properties or functionalities.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Acts as a precursor for various organic compounds, enhancing synthetic pathways. |

| Building Block | Serves as a fundamental component in constructing more complex structures. |

Biology

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate that it may modulate enzyme activity and influence biochemical pathways.

| Biological Activity | Potential Effects |

|---|---|

| Enzyme Modulation | Can inhibit or activate specific enzymes, impacting metabolic processes. |

| Interaction with Biomolecules | May bind to receptors or enzymes, influencing their functions and pathways. |

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. It has been studied as a precursor in drug synthesis and for its pharmacological effects.

| Therapeutic Application | Description |

|---|---|

| Drug Synthesis | Used as an intermediate in the development of new pharmaceuticals. |

| Pharmacological Studies | Investigated for potential therapeutic effects on various biological targets. |

Case Study 1: Inhibition of Lysosomal Phospholipase A2

Research has focused on the pharmacological implications of this compound regarding lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. In vitro assays demonstrated that this compound can inhibit LPLA2 activity, suggesting its utility in screening drug candidates related to phospholipidosis—a condition characterized by abnormal lipid accumulation within cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, highlighting its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-amine Hydrochloride Derivatives

*Calculated based on molecular formula.

Pharmacological and Industrial Relevance

- In contrast, polar substituents like methoxy groups (e.g., 4-methoxyphenyl analog) may reduce lipophilicity but improve solubility .

- Receptor Interactions : Thiophene and bromophenyl analogs demonstrate distinct pharmacological profiles. For instance, 1-(thiophen-3-yl)propan-2-amine is a precursor to PZM21, a μ-opioid agonist with reduced respiratory depression compared to morphine . Brominated derivatives may exhibit halogen-bonding interactions with CNS receptors, though specific data are lacking .

- Market Trends : The 4-fluorophenyl analog dominates industrial production, with a projected global market growth of 5.2% CAGR (2020–2025) due to its use in antidepressants and stimulants . In contrast, the oxane derivative remains niche, primarily used in academic research .

Biological Activity

1-(Oxan-4-yl)propan-2-amine hydrochloride, also known as 2-(oxan-4-yl)propan-2-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features an oxane (tetrahydrofuran) ring, which contributes to its unique chemical properties. The compound's structure is represented as follows:

- Molecular Formula : C8H18ClNO

- SMILES : CC(C)(C1CCOCC1)N

- InChI Key : ZNSOJZFYOUTLEG-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The compound's mechanism of action likely involves:

- Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : Potentially altering the activity of enzymes through binding interactions.

Further studies are required to elucidate the exact molecular targets and pathways involved in its biological activity .

Biological Activity and Research Findings

Preliminary studies have highlighted several areas where this compound exhibits significant biological activity:

- Pharmacological Properties :

- Toxicological Studies :

-

Comparative Studies :

- Comparative analysis with related compounds has been conducted to assess variations in biological activity based on structural differences. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Oxan-4-yl)propan-2-amino hydrochloride | C8H18ClNO | Unique oxane structure; potential for diverse biological activities |

| 3-(Oxan-4-yl)propan-1-amines | C8H17NO | Variation at nitrogen position; altered reactivity |

| 2-(1,2,4-Oxadiazolyl)propan-2-amines | C8H18N4O | Incorporates oxadiazole; potential for enhanced pharmacological properties |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated its ability to influence cell signaling pathways associated with various diseases, including neurodegenerative disorders.

- Animal Models : Preclinical trials using animal models have indicated promising results in pain management and anti-inflammatory responses.

Future Directions

The ongoing research into this compound focuses on:

- Mechanistic Studies : Further elucidation of its mechanisms of action will be essential for understanding its therapeutic potential.

- Clinical Trials : Future clinical trials will be necessary to evaluate efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Oxan-4-yl)propan-2-amine hydrochloride, and what reaction conditions optimize yield and purity?

- Methodology :

-

Step 1 : React oxan-4-ylmethanol with epichlorohydrin under basic conditions (e.g., NaHCO₃) to form 4-(oxiran-2-yl)oxane.

-

Step 2 : Open the epoxide ring using ammonia in anhydrous ethanol at 60–80°C for 12–24 hours.

-

Step 3 : Acidify the product with concentrated HCl to precipitate the hydrochloride salt.

-

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase . Use inert atmosphere (N₂/Ar) to prevent oxidation .

-

Yield : Typically 65–75% after recrystallization from ethanol/ether .

Parameter Condition Epoxide formation 0–5°C, pH 8–9 (NaHCO₃) Ring-opening 60–80°C, 12–24 h, NH₃ in ethanol Purification Recrystallization (ethanol/ether)

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) at 1 mL/min; retention time ~8.2 min .

- NMR : Key signals: δ 3.70–3.85 ppm (oxane ring protons), δ 2.90–3.10 ppm (N–CH₂), δ 1.60–1.80 ppm (oxane ring CH₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How does the stereochemistry of the oxan-4-yl ring influence the compound’s physicochemical properties and receptor interactions?

- Physicochemical Impact :

- The chair conformation of the oxane ring enhances solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at 25°C) due to reduced steric hindrance .

- Lipophilicity : LogP ≈ 1.2 (predicted via PubChem), making it suitable for blood-brain barrier penetration in neuropharmacological studies .

- Biological Interactions :

- The oxane ring’s oxygen atom forms hydrogen bonds with serotonin receptors (e.g., 5-HT₂A), as shown in docking studies using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approaches :

- In vitro vs. In vivo Discrepancies : Compare IC₅₀ values in cell-based assays (e.g., HEK293 transfected with target receptors) versus animal models (e.g., murine behavioral assays) to assess metabolic stability .

- Fluorinated Analogs : Test derivatives like 1-(4-fluorophenyl)propan-2-amine hydrochloride to isolate electronic effects of substituents on activity .

- Data Table :

| Study Type | Model | Reported EC₅₀ (μM) | Notes |

|---|---|---|---|

| In vitro (HEK293) | 5-HT₂A receptor | 0.45 ± 0.12 | High receptor affinity |

| In vivo (mouse) | Locomotor activity | 1.2 ± 0.3 | Delayed onset due to metabolism |

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify key binding residues (e.g., Asp155 in 5-HT₂A) .

- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .

- Case Study :

- Substituting the oxane ring with a tetrahydrofuran (THF) moiety increased selectivity for σ-1 receptors by 40% in MD simulations .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.